molecular formula C18H16 B100894 5,6,11,12-Tetrahydrochrysene CAS No. 18930-97-7

5,6,11,12-Tetrahydrochrysene

Cat. No. B100894
CAS RN: 18930-97-7
M. Wt: 232.3 g/mol
InChI Key: NYZDIQPEOJSBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,11,12-Tetrahydrochrysene is a compound that has been synthesized and studied for its potential applications in various fields, including organic electronics and laser technology. The synthesis of tetrahydrochrysenes, including 5,6,11,12-tetrahydrochrysene, has been described, with a focus on developing efficient synthetic pathways for starting materials and investigating their preliminary laser performance data . Additionally, the synthesis of hexahydrochrysene derivatives has been reported, which may share some synthetic similarities with tetrahydrochrysene compounds .

Synthesis Analysis

The synthesis of tetrahydrochrysenes involves general synthetic pathways that have been optimized for the production of 5,6,11,12-tetrahydrochrysene and its derivatives. The development of efficient syntheses for the required starting materials, such as 2-(3-biphenylyl)ethyl bromide and 6-phenyl-3,4-dihydro-1(2H)-naphthalenone, is crucial for the preparation of these compounds . The synthesis of hexahydrochrysene derivatives, which may be related to tetrahydrochrysenes, includes steps such as microwave-assisted O-alkylation and cyclization reactions to form the polycyclic ring system .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of 5,6,11,12-tetrahydrochrysene, it is reasonable to infer that the compound would exhibit structural features typical of tetrahydrochrysenes, such as a polycyclic aromatic framework with saturated carbon atoms at specific positions. The molecular structure of related compounds, such as hexahydrochrysene derivatives, has been confirmed by X-ray crystallography, which suggests that similar analytical techniques could be used to elucidate the structure of 5,6,11,12-tetrahydrochrysene .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrochrysenes has been explored in the context of their potential use as ultraviolet laser dyes. Preliminary data on the laser performance of these compounds have been included in the studies, indicating that their chemical properties may be tuned for specific optoelectronic applications . The synthesis of related compounds, such as dicyanotetracenes, involves complex cascade reactions and decyanation/aromatization reactions catalyzed by copper complexes, which could provide insights into the types of chemical reactions that tetrahydrochrysenes might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,11,12-tetrahydrochrysene have not been explicitly detailed in the provided data. However, the synthesis and study of related compounds, such as tetra-substituted chrysenes, have revealed that these compounds can exhibit blue fluorescent emission with high quantum yields, which suggests that 5,6,11,12-tetrahydrochrysene may also possess interesting photophysical properties . The optoelectronic properties of dicyanotetracenes, which show enhanced stability and high fluorescence emission, could be indicative of the properties of tetrahydrochrysenes .

Scientific Research Applications

Ultraviolet Laser Dyes

5,6,11,12-Tetrahydrochrysene and its derivatives have been explored for their potential as ultraviolet laser dyes. A study by Lyle and Daub (1979) detailed the synthetic pathway for creating these compounds and included preliminary laser performance data, suggesting their potential application in laser technologies (Lyle & Daub, 1979).

Organic Thin Film Transistors (OTFTs)

Research by He et al. (2015) demonstrated the use of 5,6,11,12-tetrachlorotetracene, a related compound, in the development of organic thin film transistors (OTFTs). The study highlighted its application due to high hole mobility and improved electronic coupling, showcasing the relevance of such compounds in semiconductor technology (He, López, Chi, & Li, 2015).

Fluorescent Ligands for Estrogen Receptor

Bowen and Katzenellenbogen (1997) synthesized azatetrahydrochrysenes as potential fluorescent ligands for estrogen receptors. This research underlines the biomedical application of tetrahydrochrysene derivatives in receptor studies and drug development (Bowen & Katzenellenbogen, 1997).

Modular Synthesis in Chemistry

A 2022 study by Dickinson et al. described a modular synthesis approach involving 5,6,11,12-tetrabromosemibuckminsterfullerene, a derivative of tetrahydrochrysene. This research contributes to the field of synthetic chemistry, offering new methods for preparing complex organic compounds (Dickinson, Yang, Yap, & Tius, 2022).

Photophysical Properties and OLED Applications

Studies like that of Wu et al. (2014) have explored tetrasubstituted chrysenes for their photophysical properties and potential application in organic light-emitting diodes (OLEDs). This indicates the significant role of tetrahydrochrysene derivatives in the development of advanced electronic and photonic devices (Wu, Chou, Huang, Cheng, & Liu, 2014).

properties

IUPAC Name

5,6,11,12-tetrahydrochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZDIQPEOJSBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172333
Record name 5,6,11,12-Tetrahydrochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,11,12-Tetrahydrochrysene

CAS RN

18930-97-7
Record name 5,6,11,12-Tetrahydrochrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,11,12-Tetrahydrochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,11,12-Tetrahydrochrysene
Reactant of Route 2
5,6,11,12-Tetrahydrochrysene
Reactant of Route 3
5,6,11,12-Tetrahydrochrysene
Reactant of Route 4
5,6,11,12-Tetrahydrochrysene
Reactant of Route 5
5,6,11,12-Tetrahydrochrysene
Reactant of Route 6
5,6,11,12-Tetrahydrochrysene

Citations

For This Compound
149
Citations
KJ Hwang, JP O'Neil… - The Journal of Organic …, 1992 - ACS Publications
We have prepared a series of tetrahydrochrysenes as fluorescent ligands for the estrogen receptor. The stilbene chromophore in this tetracyclic system is held rigid and is adorned with …
Number of citations: 40 pubs.acs.org
DJ Collins, WA Matthews… - Australian Journal of …, 1979 - CSIRO Publishing
Hydroboration of an inseparable mixture of 2,8-dimethoxy-5,6-dihydrochrysene (5a) and 2,8-dimethoxy-4b-methyl-4b,5,6,12-tetrahydrochrysene (6a) followed by oxidation with alkaline …
Number of citations: 1 www.publish.csiro.au
MJ Meyers, J Sun, KE Carlson… - Journal of medicinal …, 1999 - ACS Publications
We have recently reported that racemic 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC, rac-2b) acts as an agonist on estrogen receptor alpha (ERα) and as a complete …
Number of citations: 171 pubs.acs.org
WS Johnson, CA Erickson… - Journal of the American …, 1952 - ACS Publications
CH3) from commer-cially available w-hydroxypropiophenone, I (R= H). Methylation with dimethyl sulfate and alkali followed by a Willgerodt reactionand esterification gave ethyl/3-ra-…
Number of citations: 12 pubs.acs.org
DJ Collins, WA Matthews - Australian Journal of Chemistry, 1979 - CSIRO Publishing
Oxidation of 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene (17) with m-chloroperbenzoic acid gave 2,8-dimethoxy-4b,5,6,10b,ll,l2-hexahydro-4b,10b-epoxychrysene (20). Treatment of …
Number of citations: 8 www.publish.csiro.au
AK Shiau, D Barstad, JT Radek, MJ Meyers… - Nature structural …, 2002 - nature.com
The R,R enantiomer of 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC) exerts opposite effects on the transcriptional activity of the two estrogen receptor (ER) subtypes, …
Number of citations: 474 www.nature.com
CM Bowen, JA Katzenellenbogen - The Journal of Organic …, 1997 - ACS Publications
In an effort to improve upon the spectroscopic characteristics of donor−acceptor tetrahydrochrysene systems that we have previously prepared as fluorescent ligands for the estrogen …
Number of citations: 13 pubs.acs.org
RG Harvey - The Journal of Organic Chemistry, 1971 - ACS Publications
Metal-ammonia reduction of chrysene through the hexahydro stage proceeds regiospecifically via 5, 6-dihydro-(1) and 4b, 5, 6, 12-tetrahydro-(2) to 4b, 5, 6, 10b, 11, 12-…
Number of citations: 25 pubs.acs.org
MJ Meyers - 2000 - search.proquest.com
In an effort to develop ligands which have novel subtype selectivity for the estrogen receptors alpha (ERα) and beta (ERβ) we have found that racemic cis-5, 11-diethyl-5, 6, 11, 12-…
Number of citations: 3 search.proquest.com
DJ Collins, JD Cullen - Australian Journal of Chemistry, 1988 - CSIRO Publishing
Alkylation of ketene methyl trimethylsilyl acetal (10) with 1ξ-acetoxy- 6-methoxy-2-(p- methoxyphenyl )-2-methyl-1,2,3,4-tetrahydronaphthalene (9) in the presence of zinc iodide gave 84…
Number of citations: 9 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.